Cas no 1114573-41-9 (5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one)
5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one
- 5-bromo-1-(cyclopropylmethyl)pyridin-2-one
- 5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one
- DB-123838
- 5-bromo-1-cyclopropylmethyl-1H-pyridin -2-one
- EN300-138713
- SCHEMBL120724
- 5-bromo-1-cyclopropylmethyl-1H-pyridin-2-one
- 1114573-41-9
- LYJAMRBVRNCRMA-UHFFFAOYSA-N
- AKOS015654224
- KS-9188
- CS-0155389
- AT13850
-
- MDL: MFCD21746683
- Inchi: 1S/C9H10BrNO/c10-8-3-4-9(12)11(6-8)5-7-1-2-7/h3-4,6-7H,1-2,5H2
- InChI Key: LYJAMRBVRNCRMA-UHFFFAOYSA-N
- SMILES: C1(=O)N(CC2CC2)C=C(Br)C=C1
Computed Properties
- Exact Mass: 226.99458g/mol
- Monoisotopic Mass: 226.99458g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 20.3Ų
5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B750393-10mg |
5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one |
1114573-41-9 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B750393-50mg |
5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one |
1114573-41-9 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | B750393-100mg |
5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one |
1114573-41-9 | 100mg |
$ 230.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CN836-200mg |
5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one |
1114573-41-9 | 97+% | 200mg |
1056.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CN836-50mg |
5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one |
1114573-41-9 | 97+% | 50mg |
422.0CNY | 2021-07-17 | |
| eNovation Chemicals LLC | Y1228767-1g |
5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one |
1114573-41-9 | 95% | 1g |
$650 | 2024-06-03 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B31895-250mg |
5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one |
1114573-41-9 | 97% | 250mg |
¥1127.0 | 2022-10-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B31895-1g |
5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one |
1114573-41-9 | 97% | 1g |
¥3220.0 | 2022-10-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B31895-100mg |
5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one |
1114573-41-9 | 97% | 100mg |
¥752.0 | 2022-10-09 | |
| Enamine | EN300-138713-0.05g |
5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one |
1114573-41-9 | 94% | 0.05g |
$101.0 | 2023-06-08 |
5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one Related Literature
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one
Introduction to 5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one (CAS No. 1114573-41-9)
5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 1114573-41-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic molecule has garnered attention due to its unique structural features and potential applications in drug development. The presence of a bromine substituent at the 5-position and a cyclopropylmethyl group at the 1-position introduces distinct electronic and steric properties, making it a versatile scaffold for further chemical modifications and biological evaluations.
The compound belongs to the dihydropyridine class, which is well-known for its role in various pharmacological contexts. Dihydropyridines are characterized by a nitrogen-containing six-membered ring, and modifications at different positions of this core structure can lead to profound changes in their biological activity. In the case of 5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one, the bromine atom provides a handle for further functionalization via cross-coupling reactions, while the cyclopropylmethyl group contributes to steric hindrance and may influence binding interactions with biological targets.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The dihydropyridine scaffold, in particular, has been extensively studied for its applications in cardiovascular drugs, calcium channel blockers, and antimicrobial agents. The structural motif of 5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one positions it as a promising candidate for exploring new pharmacological pathways.
One of the most compelling aspects of this compound is its potential as an intermediate in synthesizing more complex molecules. The bromine substituent at the 5-position allows for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely used in constructing biaryl or other complex organic frameworks. Similarly, the cyclopropylmethyl group can be further elaborated through various chemical transformations, including halogenation, alkylation, or oxidation reactions.
The dihydropyridinone core itself suggests possible bioactivity due to its resemblance to known pharmacophores. For instance, derivatives of dihydropyridines have shown efficacy in modulating enzyme activity and receptor binding. While 5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one has not been exhaustively tested in clinical trials as of now, its structural features suggest potential applications in areas such as anti-inflammatory or antiviral therapies.
In academic research circles, this compound has been explored as a precursor for designing molecules with enhanced binding affinity or selectivity. Computational studies have predicted that modifications around the dihydropyridine ring could fine-tune its interactions with biological targets. For example, virtual screening campaigns have identified that certain analogs of this compound might exhibit inhibitory effects on specific kinases or transcription factors.
The cyclopropylmethyl group is particularly noteworthy because it introduces steric bulk that can be exploited to improve drug-like properties such as solubility and metabolic stability. Additionally, the presence of a bromine atom facilitates derivatization into more complex structures through transition-metal-catalyzed reactions. These attributes make 5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one a valuable building block for medicinal chemists seeking to develop novel small-molecule drugs.
Recent publications have demonstrated the utility of this compound in generating libraries of diverse scaffolds for high-throughput screening (HTS). By leveraging its reactive sites—namely the bromine and cyclopropylmethyl groups—researchers can rapidly assemble large collections of analogs with varying chemical properties. Such libraries are instrumental in identifying hit compounds that can be optimized further through structure-activity relationship (SAR) studies.
The synthesis of 5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include cyclization reactions to form the dihydropyridinone ring system followed by functionalization at specific positions using appropriate electrophiles or nucleophiles. Advances in synthetic methodologies have made it possible to produce this compound with high yield and purity, facilitating its use in both academic and industrial research settings.
In conclusion,5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one (CAS No. 1114573-41-9) represents a fascinating molecule with broad applicability in pharmaceutical research. Its unique structural features—combining a bromine substituent with a cyclopropylmethyl group on a dihydropyridinone core—make it an attractive scaffold for designing novel therapeutic agents. As ongoing studies continue to uncover new synthetic strategies and biological activities associated with this compound, it is poised to play an increasingly important role in drug discovery efforts worldwide.
1114573-41-9 (5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)